2-Nitro-4-(trifluoromethyl)phenylacetic acid

Catalog No.
S703749
CAS No.
1735-91-7
M.F
C9H6F3NO4
M. Wt
249.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-4-(trifluoromethyl)phenylacetic acid

CAS Number

1735-91-7

Product Name

2-Nitro-4-(trifluoromethyl)phenylacetic acid

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

InChI

InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15)

InChI Key

DUDZAZPWJFTDPV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O

2-Nitro-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by a phenylacetic acid backbone with a nitro group and a trifluoromethyl group attached to the aromatic ring. Its chemical formula is C9H6F3NO4C_9H_6F_3NO_4 and it has a molecular weight of approximately 249.14 g/mol . The compound is notable for its unique structure, which includes both electron-withdrawing groups that can significantly influence its chemical reactivity and biological activity.

2-Nitro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical transformations:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding derivatives like 2-amino-4-(trifluoromethyl)phenylacetic acid.
  • Substitution: The trifluoromethyl group is capable of participating in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions .

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

  • From Reduction: 2-(2-amino-4-(trifluoromethyl)phenyl)acetic acid.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 2-nitro-4-(trifluoromethyl)phenylacetic acid exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structure allows for interactions with biological targets, particularly in the realm of pain modulation and inflammation control. Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves, suggesting potential applications in pain management .

The synthesis of 2-nitro-4-(trifluoromethyl)phenylacetic acid typically involves several key steps:

  • Nitration: A substituted halogenated benzene is nitrified using a mixed acid of concentrated nitric and sulfuric acids to yield 2-nitro-4-substituted nitrobenzene.
  • Substitution Reaction: This nitro compound undergoes substitution with malonic methyl ester or ethyl cyanoacetate under alkaline conditions.
  • Hydrolysis: The resulting product is hydrolyzed in strong acidic or basic conditions to yield 2-nitro-4-(trifluoromethyl)phenylacetic acid .

This multi-step synthesis allows for high yields and the ability to modify substituents on the aromatic ring.

2-Nitro-4-(trifluoromethyl)phenylacetic acid has several applications:

  • Pharmaceutical Development: It is investigated as a precursor for various pharmaceutical agents due to its biological activity.
  • Agrochemicals: The compound may be utilized in the formulation of agrochemicals owing to its potential efficacy against pests and diseases.
  • Research

Studies have shown that compounds similar to 2-nitro-4-(trifluoromethyl)phenylacetic acid interact with various biological systems, particularly through modulation of inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability . Furthermore, research into its interaction with specific receptors continues to elucidate its pharmacological potential.

Several compounds share structural similarities with 2-nitro-4-(trifluoromethyl)phenylacetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Nitro-4-trifluoromethylbenzoic acid320-94-50.82
4-Nitro-2-(trifluoromethyl)benzoic acid320-37-60.82
5-Nitro-2-(trifluoromethyl)benzoic acid847547-06-20.82
4-Nitro-3-(trifluoromethyl)benzaldehyde101066-57-30.81
2-Nitro-5-(trifluoromethyl)benzaldehyde1176723-57-10.81

Uniqueness

The presence of both a nitro and trifluoromethyl group on the phenyl ring sets this compound apart from others listed. This unique combination enhances its reactivity and biological activity, making it particularly interesting for research in medicinal chemistry .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1735-91-7

Wikipedia

2-(2-Nitro-4-trifluoromethylphenyl)acetic acid

Dates

Modify: 2023-08-15

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